![molecular formula C20H18F3N3O B2699750 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034560-20-6](/img/structure/B2699750.png)
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H18F3N3O and its molecular weight is 373.379. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone , also known by its CAS number 2034460-83-6, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features several key structural motifs:
- Benzimidazole moiety : Known for its diverse biological properties, including antimicrobial and anticancer activities.
- Pyrrolidine ring : Associated with various pharmacological effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and trifluoromethyl groups often exhibit significant antimicrobial properties. For instance, similar derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus. The presence of the trifluoromethyl group is particularly noted for enhancing antibacterial potency due to increased electron-withdrawing effects, which can affect the binding affinity to bacterial targets .
Anticancer Potential
The structural components of this compound suggest potential anticancer activities. Compounds with similar benzimidazole structures have demonstrated inhibitory effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Notably, studies have shown that derivatives can exhibit IC50 values in the micromolar range, indicating significant cytotoxicity against these cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the relationships between structural features and biological activities observed in related compounds:
Structural Feature | Biological Activity | Notes |
---|---|---|
Benzimidazole | Antimicrobial, Anticancer | Enhances interaction with DNA/RNA |
Pyrrolidine | Diverse pharmacological effects | Modulates receptor binding |
Trifluoromethyl group | Increased potency | Enhances lipophilicity and metabolic stability |
This complexity allows for potentially greater specificity in targeting biological pathways, making it a valuable candidate for further research and development.
Case Studies
- Antibacterial Activity : A study on structurally related compounds demonstrated that certain derivatives with a trifluoromethyl group exhibited low minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating strong bactericidal effects .
- Anticancer Activity : In vitro studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cell lines with IC50 values ranging from 0.5 to 10 µM. These findings suggest that modifications in the structure significantly impact their anticancer efficacy .
- Mechanism of Action : Molecular docking studies have indicated that compounds similar to this one may interact with key enzymes involved in cancer cell proliferation and survival, such as CDK9 and VEGFR-2 .
Aplicaciones Científicas De Investigación
The compound is noted for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, which includes a benzo[d]imidazole moiety and a pyrrolidine ring, is believed to contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the activity of structurally related compounds against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as ≤0.25μg/mL, indicating potent activity against these pathogens.
Antimicrobial Activity Summary
Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity (µg/mL) |
---|---|---|---|
Compound A | S. aureus MRSA | ≤0.25 | >32 |
Compound B | C. neoformans | ≤0.25 | >32 |
Compound C | E. coli | >200 | >32 |
Anticancer Potential
The structural characteristics of the compound suggest potential anticancer properties. Studies have shown that similar compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies on Anticancer Activity
- Study on Breast Cancer Cells : In vitro studies demonstrated that compounds similar to this one could induce apoptosis in MCF-7 breast cancer cells through activation of caspase pathways.
- Colon Cancer Research : Another study indicated effectiveness against HT29 colon cancer cells, where the compound inhibited cell growth significantly.
Pharmacokinetics
The compound is expected to exhibit high solubility in polar solvents, which may enhance its bioavailability and therapeutic efficacy. Understanding its pharmacokinetic profile is essential for evaluating its potential as a therapeutic agent.
Propiedades
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c1-13-24-17-4-2-3-5-18(17)26(13)16-10-11-25(12-16)19(27)14-6-8-15(9-7-14)20(21,22)23/h2-9,16H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFTWMFVNMVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.